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molecular formula C9H6Cl2N2O2 B8386054 3,4-Dichlorophenyldiazoacetic acid methyl ester

3,4-Dichlorophenyldiazoacetic acid methyl ester

Cat. No. B8386054
M. Wt: 245.06 g/mol
InChI Key: MECBCYRJKQBEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608218B2

Procedure details

In a dry flask under argon was placed a solution of (3,4-dichloro-phenyl)-(4-toluenesulfonylhydrazono)-acetic acid methyl ester (1.45 g, 3.61 mmol) in dichloromethane (20 mL) containing triethylamine (0.55 mL, 3.97 mmol) at 25° C. The bright yellow solution was then stirred at 25° C. for 1 h, then the solvent was removed in vacuo to yield a bright yellow solid. The product was purified by flash chromatography (Merck Silica gel 60, 230-400 mesh, 7/1/0.5 hexanes/dichloromethane/methanol) to furnish diazo-(3,4-dichloro-phenyl)-acetic acid methyl ester (814 mg, 92% yield) as a bright yellowish orange solid: EI-HRMS m/e calcd for C9H6Cl2N2O2 (M+) 243.9806, found 243.9800.
Name
(3,4-dichloro-phenyl)-(4-toluenesulfonylhydrazono)-acetic acid methyl ester
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:25])[C:4]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1)=[N:5][NH:6]S(C1C=CC(C)=CC=1)(=O)=O.C(N(CC)CC)C>ClCCl>[CH3:1][O:2][C:3](=[O:25])[C:4](=[N+:5]=[N-:6])[C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1

Inputs

Step One
Name
(3,4-dichloro-phenyl)-(4-toluenesulfonylhydrazono)-acetic acid methyl ester
Quantity
1.45 g
Type
reactant
Smiles
COC(C(=NNS(=O)(=O)C1=CC=C(C=C1)C)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The bright yellow solution was then stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask under argon was placed
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a bright yellow solid
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (Merck Silica gel 60, 230-400 mesh, 7/1/0.5 hexanes/dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C1=CC(=C(C=C1)Cl)Cl)=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 814 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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